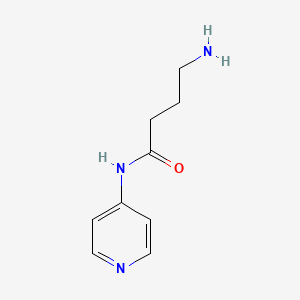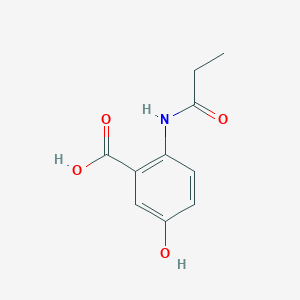![molecular formula C11H16N6O B12208218 2,2-dimethyl-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B12208218.png)
2,2-dimethyl-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
The synthesis of 2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide typically involves multiple steps. One common method includes the condensation of appropriate hydrazides with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the progression of the cell cycle .
Comparison with Similar Compounds
2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with similar biological activities but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a fused triazole ring, showing distinct biological properties.
Thioglycoside derivatives: Compounds with a thioglycoside moiety, exhibiting unique anticancer activities.
The uniqueness of 2,2-dimethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H16N6O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2,2-dimethyl-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide |
InChI |
InChI=1S/C11H16N6O/c1-11(2,3)10(18)16-15-8-7-5-14-17(4)9(7)13-6-12-8/h5-6H,1-4H3,(H,16,18)(H,12,13,15) |
InChI Key |
RDKDNVPGNFCHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NNC1=C2C=NN(C2=NC=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate](/img/structure/B12208138.png)
![2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12208142.png)
![1-[3-(quinoxalin-2-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12208149.png)
![4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one](/img/structure/B12208153.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12208161.png)

![4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B12208168.png)
![6,8-dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12208183.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12208203.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B12208210.png)
![Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12208214.png)


![Bicyclo[4.2.0]octan-5-one](/img/structure/B12208234.png)
